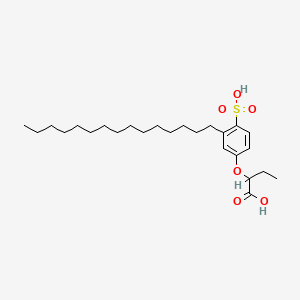
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is an organic compound with the molecular formula C25H42O6S It is characterized by a complex structure that includes a butanoic acid moiety, a pentadecyl chain, and a sulfophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- typically involves multiple steps. One common method includes the sulfonation of phenol followed by the alkylation with a pentadecyl chain. The final step involves the esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfophenoxy group can interact with specific receptors, leading to various biological effects. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-(4-sulfophenoxy)-: Lacks the pentadecyl chain, resulting in different chemical and biological properties.
Hexanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Contains a longer aliphatic chain, affecting its solubility and reactivity.
Octanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Similar structure but with an even longer chain, leading to distinct physical and chemical characteristics.
Uniqueness
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentadecyl chain and the sulfophenoxy group makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
63512-58-3 |
|---|---|
Molecular Formula |
C25H42O6S |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-(3-pentadecyl-4-sulfophenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(31-23(4-2)25(26)27)18-19-24(21)32(28,29)30/h18-20,23H,3-17H2,1-2H3,(H,26,27)(H,28,29,30) |
InChI Key |
BMTHSYMGDTZVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















